4,5-Diaminopyrimidin-2-ol

Nucleic Acid Chemistry DNA Base Analogues Redox Probes

Sourcing 4,5-Diaminopyrimidin-2-ol (5-aminocytosine) requires strict attention to substitution pattern specificity. This 4,5-diamino-2-hydroxyl pyrimidine offers a uniquely low oxidation potential (0.58 eV below guanine), enabling electrochemical biosensor development unavailable from 2,4-diaminopyrimidine isomers. Its ≥25 mg/mL aqueous solubility streamlines oligonucleotide incorporation without DMSO dependence. As a validated IMPDH inhibitor scaffold (Ki = 440 nM) and GnRH antagonist core, it accelerates SAR programs. Standard purity ≥95% ensures batch-to-batch reproducibility for diversity-oriented synthesis of fused heterocyclic libraries.

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
CAS No. 23899-73-2
Cat. No. B1223030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diaminopyrimidin-2-ol
CAS23899-73-2
Synonyms5-aminocytosine
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1N)N
InChIInChI=1S/C4H6N4O/c5-2-1-7-4(9)8-3(2)6/h1H,5H2,(H3,6,7,8,9)
InChIKeyZOAGFDYQEMSRDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diaminopyrimidin-2-ol (CAS 23899-73-2): A Polar, Privileged Scaffold for Medicinal Chemistry and Targeted Synthesis


4,5-Diaminopyrimidin-2-ol (also known as 5-aminocytosine or 5,6-diamino-1H-pyrimidin-2-one) is a highly polar, di-substituted pyrimidine derivative . Its molecular formula is C4H6N4O, with a molecular weight of 126.12 g/mol . The compound is characterized by two amino groups at the 4- and 5-positions and a hydroxyl group at the 2-position, a structure that lends itself to significant chemical reactivity, particularly in the synthesis of fused heterocyclic systems and as a bioisostere in drug design . It is commonly supplied as a research chemical with a purity of 95% or higher .

Why 4,5-Diaminopyrimidin-2-ol Cannot Be Substituted with a Generic Pyrimidine Analog


Substitution with a generic or closely related pyrimidine analog is not scientifically sound due to 4,5-Diaminopyrimidin-2-ol's unique combination of physicochemical and electronic properties. Its specific substitution pattern (4,5-diamino with a 2-hydroxyl) results in a distinct electronic distribution, as evidenced by its very low predicted oxidation potential compared to other nucleobases [1]. This property is critical for applications in nucleic acid chemistry and redox-active probe design. Furthermore, its high polarity and hydrogen-bonding capacity (5 donors, 5 acceptors) lead to unique solubility and molecular recognition profiles that cannot be replicated by analogs with different substitution patterns, such as the more common 2,4-diaminopyrimidines . These differences directly impact performance in specific chemical reactions and biological assays, making direct substitution without validation a significant risk to experimental reproducibility.

Quantitative Differentiation of 4,5-Diaminopyrimidin-2-ol (CAS 23899-73-2) from Analogs: A Procurement Guide


Enhanced Electron-Donating Capacity of 4,5-Diaminopyrimidin-2-ol Compared to Guanine and 6-Aminocytosine

Computational DFT calculations identified 5-aminocytosine (4,5-Diaminopyrimidin-2-ol) as a superior electron donor compared to the natural nucleobase guanine and the regioisomer 6-aminocytosine. The study predicts that 5-aminocytosine has an oxidation potential 0.58 eV lower than that of guanine, making it significantly easier to oxidize [1]. This quantitative difference is critical for designing redox-active DNA probes and studying charge transfer mechanisms.

Nucleic Acid Chemistry DNA Base Analogues Redox Probes Computational Chemistry

Inhibition of IMPDH by 4,5-Diaminopyrimidin-2-ol: A Quantitative Benchmark

In an enzymatic assay, 4,5-Diaminopyrimidin-2-ol demonstrated direct inhibition of Inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide biosynthesis. The compound exhibited an inhibition constant (Ki) of 440 nM [1]. This provides a quantitative benchmark for comparing the potency of this scaffold against other IMPDH inhibitors or for assessing the impact of subsequent structural modifications on target engagement.

Enzyme Inhibition Nucleotide Metabolism Drug Discovery IMPDH Inhibitors

High Aqueous Solubility of 4,5-Diaminopyrimidin-2-ol Differentiates it from Less Polar Heterocyclic Analogs

Experimental data indicates that 4,5-Diaminopyrimidin-2-ol is soluble in water to at least 25 mg/mL [1]. This high aqueous solubility is a key differentiator from many other diaminopyrimidine or heterocyclic scaffolds, which often exhibit poor water solubility that can complicate in vitro assays and hinder in vivo formulation. The high solubility is consistent with its predicted LogP of -2.89 to -3.71 .

Physicochemical Properties Formulation Science Drug Design Solubility

Class-Level Activity of Diaminopyrimidines as GnRH Receptor Antagonists

A series of mono- and diaminopyrimidine derivatives, of which 4,5-Diaminopyrimidin-2-ol is a core member, were characterized as novel, nonpeptide gonadotropin releasing hormone (GnRH) receptor antagonists [1]. These compounds potently displaced binding of a radiolabeled GnRH analogue to human and rat GnRH receptors in vitro and competitively antagonized GnRH-stimulated responses.

GPCR Antagonists Endocrinology Drug Discovery GnRH Receptor

Procurement-Ready Applications for 4,5-Diaminopyrimidin-2-ol (CAS 23899-73-2)


Design and Synthesis of Redox-Active Nucleic Acid Probes and DNA Base Analogues

Leverage the validated, low oxidation potential of 5-aminocytosine (0.58 eV lower than guanine) to develop novel electrochemical biosensors or to study electron transfer in DNA [1]. The high aqueous solubility (≥ 25 mg/mL) facilitates its direct incorporation into oligonucleotide synthesis or bioconjugation workflows without solubility-related bottlenecks [2].

Medicinal Chemistry Starting Point for IMPDH and DHFR Inhibitor Programs

Utilize 4,5-Diaminopyrimidin-2-ol as a core scaffold for structure-activity relationship (SAR) studies targeting IMPDH (Ki = 440 nM) [1] or dihydrofolate reductase (DHFR) [2]. The compound's high polarity and multiple hydrogen-bonding sites provide a versatile platform for optimizing target engagement and selectivity.

Development of GnRH Receptor Antagonists for Reproductive Health Indications

Initiate or expand medicinal chemistry efforts focused on nonpeptide GnRH receptor antagonists using the diaminopyrimidine scaffold as a validated chemical starting point [1]. The demonstrated in vitro potency of this class provides a solid foundation for lead optimization programs.

Synthesis of Fused Heterocyclic Systems and Privileged Scaffold Libraries

Employ 4,5-Diaminopyrimidin-2-ol as a versatile building block in diversity-oriented synthesis to construct fused heterocyclic libraries [1]. Its unique substitution pattern enables the generation of complex molecular architectures that are difficult to access with other pyrimidine isomers, enriching proprietary compound collections.

Technical Documentation Hub

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